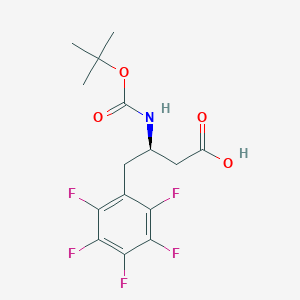

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of (R)-3-((tert-Butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid is characterized by a complex interplay of stereochemical elements and electronic effects. The compound possesses a molecular formula of C₁₅H₁₆F₅NO₄ with a molecular weight of 369.29 grams per mole, establishing it as a substantial organic molecule with significant fluorine content. The stereochemical configuration is defined by the (R)-absolute configuration at the carbon bearing the tert-butoxycarbonyl-protected amino group, which critically influences the spatial arrangement of all substituents around this chiral center. The presence of the perfluorophenyl group introduces substantial steric and electronic constraints that affect the overall molecular geometry. The tert-butoxycarbonyl protecting group adopts a characteristic conformation that minimizes steric interactions while maintaining effective protection of the amino functionality.

The butanoic acid backbone provides a flexible framework that allows for conformational adjustments in response to the bulky perfluorophenyl substituent. Research on related fluorinated beta-amino acids demonstrates that the strategic placement of fluorine atoms can control the conformation of peptide bonds through stereoelectronic effects. The perfluorophenyl group, with its five fluorine substituents, creates a highly electronegative aromatic system that significantly influences the electron density distribution throughout the molecule. The spatial arrangement of these components results in a three-dimensional structure that exhibits both hydrophobic and hydrophilic regions, with the perfluorophenyl group contributing predominantly to the hydrophobic character. The molecular architecture is further stabilized by intramolecular interactions between the electron-rich amino acid backbone and the electron-deficient perfluoroaromatic system.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound and related compounds reveal distinctive packing arrangements and conformational preferences that arise from the unique properties of perfluoroaromatic systems. X-ray crystallography serves as the primary method for characterizing the atomic structure of such materials and provides detailed information about bond lengths, angles, and intermolecular interactions. The crystalline structure exhibits layered arrangements similar to those observed in other perfluoroaryl-containing compounds, where alternating layers of fluorinated and non-fluorinated components create stable crystal packing motifs. The perfluorophenyl rings demonstrate a tendency toward parallel offset arrangements with neighboring aromatic systems, facilitating favorable aryl-perfluoroaryl stacking interactions with distances typically ranging from 3.34 to 3.47 Ångströms.

The conformational analysis reveals that the molecule adopts preferred conformations resulting from stereoelectronic effects associated with fluorine atoms positioned in proximity to amine, amide, and ester functionalities. These conformational preferences are thought to arise from the unique electronic properties of the carbon-fluorine bond, which exhibits both strong negative inductive effects and positive mesomeric effects. The crystal structures demonstrate that the perfluorophenyl group maintains planarity in most cases, although slight deviations from coplanarity may occur depending on packing constraints. Hydrogen bonding interactions involving the carboxylic acid and tert-butoxycarbonyl groups contribute significantly to crystal stability, with typical O-H···O distances ranging from 2.68 to 2.77 Ångströms and angles between 125 and 148 degrees. The crystallographic data also reveals the presence of numerous weak C-H···F interactions between aromatic hydrogen atoms and fluorine substituents, with distances typically between 2.57 and 2.66 Ångströms.

Comparative Structural Analysis with Fluorinated β-Amino Acid Derivatives

Comparative structural studies with related fluorinated beta-amino acid derivatives provide valuable insights into the unique characteristics of this compound. The analysis of structurally similar compounds, such as (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid, reveals how the degree of fluorination affects molecular properties and crystal packing behavior. These comparative studies demonstrate that increasing fluorine substitution on the aromatic ring leads to more pronounced electronic effects and stronger intermolecular interactions. The perfluorophenyl derivative exhibits enhanced thermal and chemical stability compared to partially fluorinated analogs, a characteristic that can be attributed to the complete fluorination of the aromatic system.

| Compound | Molecular Formula | Melting Point (°C) | Fluorine Content | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₁₆F₅NO₄ | Not reported | 5 F atoms | Complete aromatic fluorination |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid | C₁₅H₁₈F₃NO₄ | 136-138 | 3 F atoms | Partial aromatic fluorination |

| (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid | C₁₅H₁₉F₂NO₄ | Not reported | 2 F atoms | Limited aromatic fluorination |

The structural comparison reveals that fluoroamide conformational effects become more pronounced with increased fluorination. The perfluorophenyl system exhibits stronger electron-withdrawing capabilities compared to partially fluorinated analogs, as evidenced by computational studies and spectroscopic data. Research on alpha-fluorinated beta-amino acids demonstrates that these compounds adopt preferred conformations that influence secondary structure when incorporated into peptide derivatives. The complete fluorination of the phenyl ring in the perfluorophenyl derivative creates a more rigid electronic environment that restricts conformational flexibility compared to partially fluorinated systems.

Computational Modeling of Electronic Effects in Perfluorophenyl-Containing Systems

Computational modeling studies provide detailed insights into the electronic effects and molecular interactions governing the behavior of this compound. Density functional theory calculations reveal significant alterations in electronic structure due to the presence of the perfluorophenyl group, with the electronegativity of fluorine conferring strong negative inductive effects characterized by a Hammett sigma value of approximately 0.51. The Taft substituent constant for the pentafluorophenyl group has been reestimated to be 1.50 through correlation studies involving infrared spectral data and electronic parameter analysis. These computational investigations demonstrate that fluorine substitution causes substantial changes in electron density distribution, particularly affecting the aromatic pi-system and adjacent functional groups.

The electronic effects manifest through both inductive and mesomeric contributions, with fluorine exhibiting positive mesomeric effects characterized by a sigma R value of approximately -0.34. Computational analysis of stable conformations reveals that the perfluorophenyl group maintains planarity in most energetically favorable arrangements, consistent with experimental crystallographic observations. The calculations indicate that deformations from planarity do not significantly impact electronic stability, suggesting that conformational flexibility is primarily governed by steric rather than electronic factors. Time-dependent density functional theory calculations provide insights into the optical properties and electronic transitions of perfluorophenyl-containing systems, revealing characteristic absorption patterns that distinguish these compounds from their non-fluorinated analogs.

The computational modeling also addresses intermolecular interactions, particularly the aryl-perfluoroaryl stacking interactions that play crucial roles in crystal packing and molecular recognition processes. These calculations reveal that the perfluorophenyl group engages in favorable quadrupole-quadrupole interactions with electron-rich aromatic systems, contributing to the stability of supramolecular assemblies. The electronic structure calculations confirm that the perfluorophenyl substituent significantly impacts the molecular electrostatic potential, creating regions of positive electrostatic potential that contrast with the negative potentials typically associated with hydrocarbon aromatic systems.

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,3,4,5,6-pentafluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5NO4/c1-15(2,3)25-14(24)21-6(5-8(22)23)4-7-9(16)11(18)13(20)12(19)10(7)17/h6H,4-5H2,1-3H3,(H,21,24)(H,22,23)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJBNSOJUYXDRT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901126610 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269398-93-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269398-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3,4,5,6-pentafluorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901126610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Hydrogenation of Enamine Esters Followed by BOC Protection

One of the most prominent methods involves asymmetric hydrogenation of an enamine ester precursor bearing the perfluorophenyl moiety, followed by in situ BOC protection of the resulting amino ester.

Procedure : The enamine ester is subjected to asymmetric hydrogenation using chiral ferrocenyl ligands in the presence of a rhodium catalyst such as [Rh(COD)Cl]_2. This step yields the amino ester with high enantiomeric excess (up to 93%). The amino ester is then protected by reaction with di-tert-butyldicarbonate to introduce the BOC group, achieving enantiomeric excess greater than 97%, which can be further purified by crystallization to >99% ee.

Advantages : This method offers high stereoselectivity, good yields, and a relatively straightforward process suitable for scale-up.

Reference : Kubryk et al., 2006

Direct BOC Protection of (R)-3-Amino-4-(perfluorophenyl)butanoic Acid

An alternative approach involves the direct protection of the free amino acid with BOC-anhydride under controlled conditions.

Procedure : The free (R)-3-amino-4-(perfluorophenyl)butanoic acid is dissolved in an organic solvent immiscible with water (e.g., toluene, methyl tert-butyl ether). BOC-anhydride and a base such as triethylamine or sodium hydroxide are added. The reaction is typically conducted at mild temperatures (0–40 °C, commonly 20 °C) for 4–18 hours.

Optimization : The molar ratios of amino acid to BOC-anhydride and base are carefully controlled (1:1–2 for both) to minimize condensation impurities.

Purification : After reaction completion, the product is isolated by filtration or extraction, followed by drying and concentration.

Advantages : This method is simple, has a stable process, and is suitable for industrial production with high purity and yield.

Notes : The choice of solvent and base significantly affects impurity formation. Toluene is preferred for its immiscibility with water and ability to reduce condensation byproducts.

Reference : Patent CN112500316A, 2020

Comparative Data on Preparation Conditions and Outcomes

| Method | Solvent(s) Used | Base Used | Temperature (°C) | Reaction Time (h) | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Asymmetric hydrogenation + BOC | Various organic solvents | Rhodium catalyst + BOC | Room temp | Variable | >97% ee | High | High stereoselectivity, suitable for scale |

| Direct BOC protection (patent) | Toluene, methyl tert-butyl ether, etc. | Triethylamine, NaOH, NaHCO3 | 0–40 (opt. 20) | 4–18 (opt. 10) | 83–93% | 75–82% | Control of condensation impurities critical |

| Direct BOC protection (comparative) | THF/water | Sodium bicarbonate | Room temp | 24 | ~82 | 75 | Higher impurities observed |

Key Research Findings and Process Insights

The asymmetric hydrogenation method achieves excellent enantiomeric excess and purity but requires specialized catalysts and ligands.

Direct BOC protection methods are more industrially feasible, with process parameters optimized to reduce impurities such as condensation products.

Solvent choice is crucial; toluene is preferred due to its immiscibility with water and ability to reduce side reactions.

Reaction temperature and time are optimized to balance conversion and impurity formation, with 20 °C and 10 hours being typical.

The molar ratios of reactants and base must be carefully controlled to ensure high yield and purity.

Post-reaction purification typically involves filtration, extraction, drying, and concentration steps.

Summary Table of Preparation Methods

| Preparation Step | Conditions/Details | Outcome/Comments |

|---|---|---|

| Asymmetric hydrogenation | Rh catalyst, chiral ligands, enamine ester precursor | High ee (>97%), high yield, complex setup |

| In situ BOC protection | Di-tert-butyldicarbonate, mild conditions | Direct formation of BOC-protected amino ester |

| Direct BOC protection | BOC-anhydride, organic solvent (toluene preferred), base | High purity (~90%), industrially scalable |

| Reaction optimization | Temp 0–40 °C, time 4–18 h, molar ratios 1:1–2 | Minimizes condensation impurities |

| Purification | Filtration, extraction, drying | Yields 75–82%, purity depends on control |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the perfluorophenyl group, potentially leading to the formation of partially fluorinated phenyl derivatives.

Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Acidic conditions, such as trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of partially fluorinated phenyl derivatives.

Substitution: Formation of free amino derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of amino acids similar to (R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid exhibit anticonvulsant properties. Studies have shown that modifications at the amino acid level can lead to compounds with improved efficacy in seizure models. For instance, compounds with fluorinated phenyl groups have demonstrated enhanced activity against seizures compared to their non-fluorinated counterparts .

Drug Design

The structural features of this compound make it a valuable scaffold in drug design. The incorporation of perfluorinated groups is known to influence the pharmacokinetics and pharmacodynamics of drugs, potentially leading to increased metabolic stability and bioavailability .

Enzyme Inhibition Studies

The compound can be utilized in enzyme inhibition studies due to its ability to interact with various biological targets. The fluorinated phenyl group may enhance binding affinity to certain enzymes or receptors, making it a candidate for studying enzyme kinetics and inhibition mechanisms .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biological systems. Its stability and solubility allow it to be used in cellular assays to study protein interactions and dynamics within living cells .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid involves its interaction with specific molecular targets. The perfluorophenyl group can engage in strong hydrophobic interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

®-3-((tert-butoxycarbonyl)amino)-4-phenylbutanoic acid: Similar structure but lacks the perfluorophenyl group.

®-3-amino-4-(perfluorophenyl)butanoic acid: Similar structure but lacks the tert-butoxycarbonyl protection.

®-3-((tert-butoxycarbonyl)amino)-4-(trifluoromethyl)phenylbutanoic acid: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.

Uniqueness

The uniqueness of ®-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid lies in the combination of the tert-butoxycarbonyl-protected amino group and the perfluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, commonly referred to as Boc-D-β-homophenylalanine, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protection group and a perfluorophenyl moiety, suggests potential biological activities that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological implications, and relevant research findings.

- Molecular Formula : C15H18F5N1O4

- Molecular Weight : 333.30 g/mol

- CAS Number : 269398-93-8

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the Boc group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of various enzymes, including:

- Histone Deacetylases (HDACs) : These enzymes are crucial for regulating gene expression through chromatin remodeling. Inhibition of HDACs is a promising strategy in cancer therapy.

- Dimethylarginine Dimethylaminohydrolase (DDAH) : This enzyme regulates nitric oxide synthesis. Inhibition can lead to increased nitric oxide levels, influencing vascular function and blood pressure regulation .

In vitro Studies

Several studies have investigated the effects of this compound on cell lines:

- Cell Proliferation : It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through HDAC inhibition.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Mycobacterium tuberculosis, highlighting its role as a candidate for antibiotic development .

Case Studies

- Anticancer Activity :

- A study demonstrated that derivatives of Boc-D-β-homophenylalanine exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis via HDAC inhibition.

- Antimicrobial Efficacy :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (R)-3-((tert-butoxycarbonyl)amino)-4-(perfluorophenyl)butanoic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amino Protection : Introduce the Boc (tert-butoxycarbonyl) group to protect the amino functionality. This is achieved using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent like THF or DCM .

Fluorophenyl Incorporation : Couple the Boc-protected amine to a perfluorophenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, depending on the fluorination pattern. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives are commonly used .

Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF/MeOH to yield the final butanoic acid .

Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures. Purity ≥95% is achievable via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What analytical techniques are critical for characterizing this compound and confirming its stereochemical integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl aromatic signals (split due to J coupling), and carboxylic acid proton (broad, δ ~12 ppm) .

- Chiral HPLC : Use a Chiralpak IA/IB column with hexane/isopropanol (90:10) to determine enantiomeric excess. Retention times should match authentic (R)-configured standards .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M-H]⁻, with exact mass matching the molecular formula (C₁₅H₁₅F₅NO₄; calculated m/z 376.09) .

Advanced Questions

Q. How can researchers resolve low enantiomeric excess (ee) observed during synthesis?

Methodological Answer: Low ee often arises from racemization during Boc deprotection or acidic/basic hydrolysis. Mitigation strategies include:

- Mild Deprotection : Use TFA in DCM at 0°C instead of HCl/dioxane to minimize racemization .

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers from ester intermediates .

- Chiral Auxiliaries : Introduce Evans auxiliaries (e.g., oxazolidinones) during intermediate steps to enforce stereochemical control .

Q. How does the fluorination pattern (e.g., 2,4,5-trifluoro vs. perfluoro) impact reactivity in cross-coupling reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Perfluorophenyl groups reduce electron density on the aromatic ring, slowing Suzuki-Miyaura couplings. Use PdCl₂(dppf) with higher temperatures (80–100°C) and extended reaction times (24–48 hr) .

- Steric Hindrance : Ortho-fluorine substituents hinder boronic acid approach. Optimize with bulky ligands (e.g., SPhos) and microwave-assisted conditions (150°C, 30 min) .

- Byproduct Formation : Monitor for defluorination via ¹⁹F NMR. Quench reactions with aqueous NH₄Cl to isolate pure products .

Q. What are the optimal conditions for Boc deprotection without degrading the fluorophenyl moiety?

Methodological Answer:

- Acid Choice : TFA (10% in DCM, 2 hr) is preferred over HCl (risk of aryl fluoride cleavage) .

- Temperature Control : Maintain ≤25°C to prevent side reactions. For sensitive substrates, use scavengers like triisopropylsilane (TIPS) to trap carbocation byproducts .

- Monitoring : Track deprotection via TLC (Rf shift) or in-situ IR (disappearance of Boc carbonyl peak at ~1680 cm⁻¹) .

Q. How should researchers address discrepancies in reported melting points or purity across suppliers?

Methodological Answer:

- Re-crystallization Variability : Differences in solvent polarity (e.g., EtOAc vs. hexane) can alter melting points. Standardize recrystallization protocols .

- Purity Assays : Compare HPLC chromatograms (λ = 254 nm) across batches. Use ion-pairing agents (e.g., heptafluorobutyric acid) to resolve acidic impurities .

- Supplier Validation : Cross-reference CAS 486460-00-8 with independent spectral databases (PubChem, Reaxys) to verify structural consistency .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

Q. How is this compound utilized as an intermediate in drug discovery?

Methodological Answer:

- Peptide Mimetics : The Boc-protected amino acid serves as a β-homo-phenylalanine analog in protease inhibitors (e.g., DPP-4 antagonists like Sitagliptin) .

- SAR Studies : Modify the fluorophenyl group to explore halogen bonding interactions with target proteins (e.g., kinase ATP pockets) .

- Radiotracers : Replace fluorine with ¹⁸F for PET imaging probes, using methods outlined in for iodinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.